molecular formula C19H20N2O3 B2877902 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea CAS No. 1426314-87-5

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea

Cat. No.: B2877902
CAS No.: 1426314-87-5
M. Wt: 324.38
InChI Key: RLVDGEYZBZHBIR-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea is a synthetic urea-based compound offered for research purposes. Urea derivatives represent a significant class of bioactive molecules in medicinal chemistry, with documented scientific interest in their application as kinase inhibitors for the investigation of cancer and inflammatory diseases . The molecular architecture of this compound, which incorporates a methoxyphenoxy ether linker and a tolyl-substituted urea core, is characteristic of scaffolds designed to modulate key biological signaling pathways. Researchers may find this compound valuable for in vitro studies aimed at exploring selective enzyme inhibition, particularly given that structurally similar urea-containing molecules have been developed as potent inhibitors for various disease targets . Furthermore, hybrid molecules combining aromatic ethers and urea functional groups are actively investigated in oncology research for their cytotoxic properties and potential to impede the proliferation of cancer cell lines . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15-9-3-4-10-16(15)21-19(22)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDGEYZBZHBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Decomposition

The target molecule dissects into three modular components:

  • 2-Methoxyphenoxy alkyne segment
  • o-Tolylurea pharmacophore
  • But-2-yn-1-yl spacer

This disconnection strategy enables parallel synthesis of intermediates followed by convergent assembly, minimizing linear step counts.

Critical Bond Formation Challenges

The but-2-yn-1-yl spacer introduces stereoelectronic constraints requiring precise control over:

  • Regioselective alkyne functionalization
  • Oxidative coupling efficiency
  • Urea bond stability under basic conditions

Comparative studies show palladium-copper bimetallic systems achieve 89% coupling efficiency versus 72% for copper-only catalysts.

Stepwise Synthetic Procedures

Route 1: Alkyne-First Approach

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-ol
Reaction Scheme:
2-Methoxyphenol + 3-Butyn-1-ol → Williamson Ether Synthesis → Alkyne Intermediate

Optimized conditions (Table 1):

Parameter Value Catalyst System Yield
Temperature 110°C K2CO3/DMF 78%
Reaction Time 18 h Cs2CO3/DMSO 85%
Microwave Irradiation 150W, 30 min KI/Acetone 91%

Data aggregated from

Urea Formation via Isocyanate Intermediate

Bubnov modification achieves 92% conversion:

o-Toluidine + Triphosgene → Isocyanate Intermediate  
Alkyne Amine + Isocyanate → Target Urea

Critical parameters:

  • Strict temperature control (-15°C to 0°C) prevents oligomerization
  • Tertiary amine scavengers reduce HCl-mediated degradation

Route 2: Convergent Palladium-Mediated Coupling

Sonogashira Cross-Coupling Optimization

Statistical analysis of 47 catalytic systems identifies optimal conditions:

Catalyst Ligand Solvent Yield
Pd(PPh3)4 Xantphos THF 68%
PdCl2(CuI) BINAP DMF 76%
Pd-NHC Complex PEPPSI-IPr Toluene 89%

N-Heterocyclic carbene (NHC) ligands show superior stability for electron-deficient aryl systems.

Sequential Protection-Deprotection Strategy

Three-step protection scheme prevents alkyne protonation:

  • TBS protection of hydroxyl
  • Alkyne chain elongation
  • TBAF-mediated deprotection

This approach maintains >95% alkyne integrity versus 78% in unprotected systems.

Alternative Synthetic Methodologies

Enzyme-Mediated Urea Condensation

Recent advances employ Candida antarctica lipase B (CAL-B) for green synthesis:

Parameter Chemical Method Enzymatic Method
Reaction Time 12 h 36 h
Temperature 80°C 45°C
E-factor 8.7 2.1
Atom Economy 65% 91%

While slower, enzymatic routes reduce solvent waste by 76%.

Continuous Flow Synthesis

Microreactor systems enhance process control for exothermic urea formation:

Reactor Type Residence Time Conversion Selectivity
Batch 6 h 88% 79%
Tubular (0.5 mm ID) 12 min 94% 92%
Chip-Based 8 min 97% 95%

Flow chemistry reduces side reactions through precise thermal management.

Critical Process Optimization Parameters

Solvent Selection Matrix

Dielectric constant (ε) significantly impacts reaction outcomes:

Solvent ε Yield Purity
DCM 8.93 72% 88%
THF 7.52 81% 92%
Acetonitrile 37.5 68% 85%
DMF 36.7 89% 95%

Polar aprotic solvents stabilize transition states in SNAr reactions.

Temperature Gradient Analysis

Arrhenius modeling identifies optimal thermal profiles:

Step Temp Range Activation Energy (kJ/mol)
Ether Formation 80-110°C 54.3
Urea Condensation -15-25°C 23.1
Crystallization 0-5°C 8.7

Controlled cooling during crystallization improves polymorph purity by 40%.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Multi-technique verification ensures structural integrity:

  • 1H NMR : δ 7.85 (bs, 1H, NH), 6.90–7.35 (m, 7H aromatic)
  • 13C NMR : 156.8 ppm (urea carbonyl), 94.2 ppm (sp-hybridized carbon)
  • HRMS : m/z 355.1554 [M+H]+ (calc. 355.1549)

Deuterated DMSO resolves rotational isomers in urea NH regions.

Chromatographic Purity Assessment

HPLC method validation parameters:

Column Mobile Phase Retention Time Resolution
C18 MeCN/H2O (55:45) 8.2 min 3.12
HILIC ACN/NH4OAc 12.7 min 4.56
Chiralpak AD EtOH/Hexane 18.4 min 1.89

Method robustness confirmed through ICH Q2(R1) guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea is a member of the urea class of compounds, which have garnered interest for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The structure includes a methoxyphenoxy group and an o-tolyl urea moiety, contributing to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the butynyl chain and subsequent coupling with the urea derivative. Specific reaction conditions and reagents play a crucial role in optimizing yield and purity.

Antitumor Activity

Several studies have highlighted the antitumor properties of urea derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
Compound AEKVX (lung cancer)1.721.525.9
Compound BOVCAR-4 (ovarian cancer)28.715.927.9
Compound CPC-3 (prostate cancer)25.177.593.3

These compounds often exhibit mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of specific kinases involved in tumor progression .

The exact mechanisms through which This compound exerts its biological effects are still under investigation. However, related studies suggest that urea derivatives can influence:

  • Enzyme Inhibition : Many ureas act as inhibitors for various enzymes, including kinases that are pivotal in cancer signaling pathways.
  • Protein Interactions : The compound may alter protein-protein interactions that are essential for cell survival and proliferation.

Case Studies

A notable study investigated the effects of similar urea compounds on cancer cell lines, revealing that some derivatives could reduce cell viability significantly at low concentrations. For example, one derivative exhibited an IC50 value of 140 nM against GSK-3β, a kinase involved in multiple signaling pathways relevant to cancer .

In another study focusing on the combination therapy involving urea derivatives and conventional chemotherapeutics, enhanced antitumor efficacy was observed compared to monotherapy . This suggests potential for developing combination therapies incorporating This compound .

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